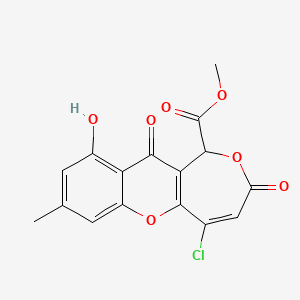
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid is a hydroxylated fatty acid derivative of linoleic acid. It is a significant compound in the field of biochemistry and pharmacology due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid typically involves the hydroxylation of linoleic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes, which introduce a hydroxyl group at specific positions on the fatty acid chain. Chemical synthesis may involve the use of reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may utilize biotechnological approaches, including microbial fermentation processes. Specific strains of microorganisms, such as fungi or bacteria, can be engineered to produce the compound through metabolic pathways involving the oxidation of linoleic acid.
化学反応の分析
Types of Reactions
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The double bonds and hydroxyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds and hydroxyl group.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of 13-oxo-octadeca-9,12-dienoic acid.
Reduction: Formation of octadecanoic acid derivatives.
Substitution: Formation of halogenated or esterified derivatives.
科学的研究の応用
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating immune responses.
Industry: Utilized in the development of bio-based materials and as an additive in cosmetic formulations.
作用機序
The biological effects of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid are mediated through its interaction with specific molecular targets and pathways. It can bind to receptors such as peroxisome proliferator-activated receptors (PPARs) and modulate their activity, leading to changes in gene expression. Additionally, it can influence signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
類似化合物との比較
Similar Compounds
Linoleic Acid: The parent compound of (9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid, with similar structural features but lacking the hydroxyl group.
(9Z,12Z)-11-hydroxyoctadeca-9,12-dienoic acid: Another hydroxylated derivative of linoleic acid with the hydroxyl group at a different position.
(9Z,12Z,15Z)-13-hydroxyoctadeca-9,12,15-trienoic acid: A trienoic acid derivative with an additional double bond.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific molecular targets and pathways makes it a valuable compound for research in various scientific fields.
特性
CAS番号 |
67030-67-5 |
|---|---|
分子式 |
C18H32O3 |
分子量 |
296.4 g/mol |
IUPAC名 |
(9Z,12Z)-13-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,15,19H,2-6,8,10-14,16H2,1H3,(H,20,21)/b9-7-,17-15- |
InChIキー |
KJXHHTPQSFDEKB-UNNWTIKVSA-N |
異性体SMILES |
CCCCC/C(=C/C/C=C\CCCCCCCC(=O)O)/O |
SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
正規SMILES |
CCCCCC(=CCC=CCCCCCCCC(=O)O)O |
同義語 |
13-hydroxylinoleic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


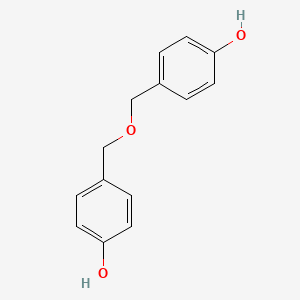
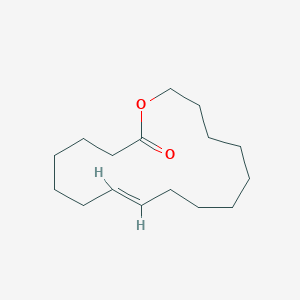
![[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B1237401.png)
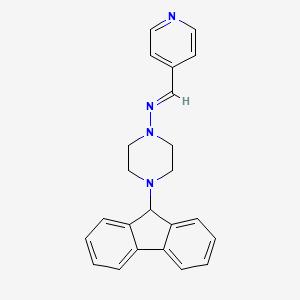
![[(18)F]p-MPPF](/img/structure/B1237405.png)

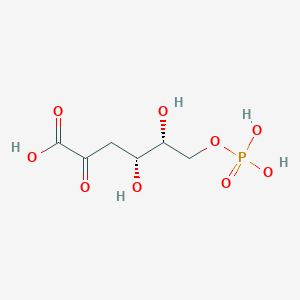
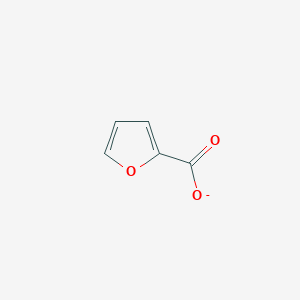
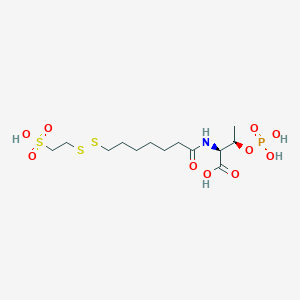
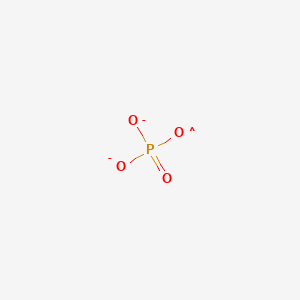
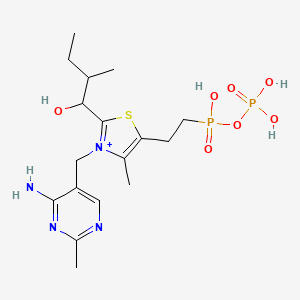
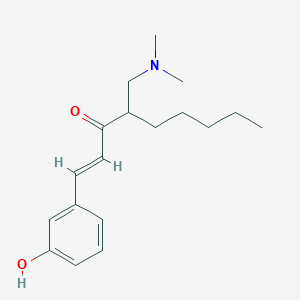
](/img/structure/B1237420.png)
